
Ácido (5-(Dimetilamino)piridin-3-il)borónico
Descripción general
Descripción
(5-(Dimethylamino)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a dimethylamino group. The molecular formula of (5-(Dimethylamino)pyridin-3-yl)boronic acid is C7H11BN2O2, and it has a molecular weight of 165.99 g/mol . This compound is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
(5-(Dimethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 5-(Dimethylamino)pyridin-3-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Dimethylamino)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromo-5-(dimethylamino)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods: Industrial production of (5-(Dimethylamino)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: (5-(Dimethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
3-Pyridinylboronic Acid: Similar structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyridine ring, resulting in different reactivity and applications.
4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but attached to a phenyl ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: (5-(Dimethylamino)pyridin-3-yl)boronic acid is unique due to the presence of both a dimethylamino group and a boronic acid group on a pyridine ring. This combination imparts unique reactivity and makes it a valuable reagent in various chemical transformations and applications .
Actividad Biológica
(5-(Dimethylamino)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (5-(Dimethylamino)pyridin-3-yl)boronic acid is CHBNO. The structure consists of a pyridine ring substituted with a dimethylamino group and a boronic acid moiety, which is crucial for its reactivity and biological interactions.
The biological activity of (5-(Dimethylamino)pyridin-3-yl)boronic acid primarily arises from its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The dimethylamino group enhances solubility and bioavailability, contributing to the compound's overall efficacy in biological systems .
Enzyme Inhibition
One of the key areas of investigation for (5-(Dimethylamino)pyridin-3-yl)boronic acid is its role as an enzyme inhibitor. Studies have shown that compounds containing boronic acids can inhibit proteases and kinases, which are critical in various signaling pathways and disease processes. For instance, it has been explored as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which is involved in cancer cell proliferation .
Anticancer Activity
Research indicates that (5-(Dimethylamino)pyridin-3-yl)boronic acid exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. In particular, studies have highlighted its activity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC values indicating effective growth inhibition .
Case Studies
- Inhibition of PI3K/mTOR Pathway : A study demonstrated that derivatives of (5-(Dimethylamino)pyridin-3-yl)boronic acid could effectively inhibit the PI3K/mTOR signaling pathway in cancer cells, leading to reduced cell viability and increased apoptosis .
- Antimicrobial Activity : Another investigation reported that this compound exhibited antibacterial properties against multidrug-resistant strains of Staphylococcus aureus, with MIC values ranging from 4–8 μg/mL . This suggests potential applications in treating resistant bacterial infections.
Table 1: Biological Activity Summary
Activity Type | Target | IC / MIC (μg/mL) | Reference |
---|---|---|---|
Enzyme Inhibition | PI3K | 16 nM | |
Anticancer Activity | HepG2 | 575 nM | |
Antimicrobial Activity | Staphylococcus aureus | 4–8 μg/mL |
Table 2: Structure-Activity Relationship (SAR)
Propiedades
IUPAC Name |
[5-(dimethylamino)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONOLKVBZTVRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725463 | |
Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018680-09-5 | |
Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.